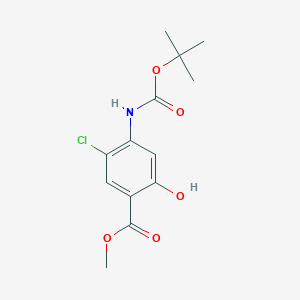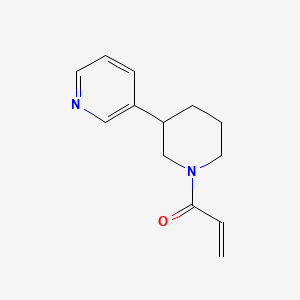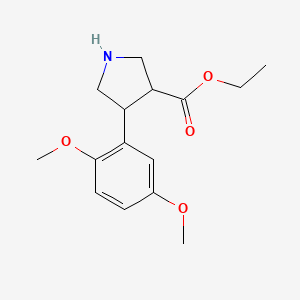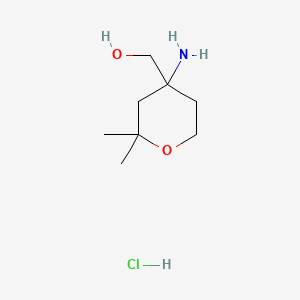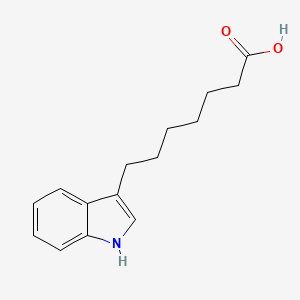![molecular formula C12H14N2O B13548654 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one](/img/structure/B13548654.png)
1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’H-Spiro[pyrrolidine-2,3’-quinolin]-2’(4’H)-one is a complex organic compound that features a spiro connection between a pyrrolidine and a quinoline ring. Compounds with spiro structures are known for their unique three-dimensional configurations, which can impart interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’H-Spiro[pyrrolidine-2,3’-quinolin]-2’(4’H)-one typically involves the formation of the spiro linkage through cyclization reactions. Common starting materials might include substituted pyrrolidines and quinolines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scalable synthetic routes that can be optimized for yield and purity. This might include continuous flow chemistry techniques, which allow for better control over reaction conditions and can be more efficient than traditional batch processes.
Análisis De Reacciones Químicas
Types of Reactions
1’H-Spiro[pyrrolidine-2,3’-quinolin]-2’(4’H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Aplicaciones Científicas De Investigación
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: As probes or inhibitors in biochemical studies.
Medicine: Potential therapeutic agents due to their unique structural features.
Industry: Used in the development of new materials or as catalysts in chemical processes.
Mecanismo De Acción
The mechanism by which 1’H-Spiro[pyrrolidine-2,3’-quinolin]-2’(4’H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[pyrrolidine-2,3’-quinolin]-2’(4’H)-one: A closely related compound with slight structural variations.
Spiro[indoline-2,3’-quinolin]-2’(4’H)-one: Another spiro compound with an indoline ring instead of a pyrrolidine ring.
Uniqueness
1’H-Spiro[pyrrolidine-2,3’-quinolin]-2’(4’H)-one is unique due to its specific spiro linkage and the combination of pyrrolidine and quinoline rings. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
spiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H14N2O/c15-11-12(6-3-7-13-12)8-9-4-1-2-5-10(9)14-11/h1-2,4-5,13H,3,6-8H2,(H,14,15) |
Clave InChI |
ABOZUPQQWCLVDB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC3=CC=CC=C3NC2=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


